molecular formula C14H18BNO4 B11847203 1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester CAS No. 1000068-66-5

1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B11847203
CAS No.: 1000068-66-5
M. Wt: 275.11 g/mol
InChI Key: XKVDBDOIYHSBCS-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester, often involves the use of palladium-catalyzed reactions. For instance, the reaction of a precursor compound with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can efficiently yield the desired indole derivative . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. For example, they may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

1H-Indole-1-carboxylic acid, 2-borono-7-methyl-, 1-(1,1-dimethylethyl) ester can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its borono group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

[7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-9-6-5-7-10-8-11(15(18)19)16(12(9)10)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDBDOIYHSBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC(=C2N1C(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175067
Record name 1-(1,1-Dimethylethyl) 2-borono-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000068-66-5
Record name 1-(1,1-Dimethylethyl) 2-borono-7-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000068-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-borono-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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